2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one is a complex organic compound that features a benzoxazole ring, a thiazepane ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Thiazepane Ring: The thiazepane ring can be introduced through a cyclization reaction involving a suitable thiol and an amine.
Attachment of Thiophene Ring: The thiophene ring can be attached via a coupling reaction, such as a Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one can undergo various types of chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation or alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: Its electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[b]thiophen-2-yl)pyridine-based Compounds: These compounds share structural similarities and are studied for their photophysical properties.
Benzoxazol-2(3H)-one Derivatives: These derivatives are known for their anti-cancer and anti-mycobacterial activities.
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one is unique due to its combination of a benzoxazole ring, a thiazepane ring, and a thiophene ring. This unique structure imparts distinct electronic and chemical properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S3/c21-17(12-25-18-19-13-4-1-2-5-14(13)22-18)20-8-7-16(24-11-9-20)15-6-3-10-23-15/h1-6,10,16H,7-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFNGEVHXPTSKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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